![molecular formula C22H16N2O2 B5693915 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD). PLD is a key enzyme involved in the regulation of cellular processes such as membrane trafficking, cytoskeletal organization, and signal transduction. The inhibition of PLD by FIPI has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione inhibits PLD by binding to the enzyme's catalytic domain and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This leads to a decrease in the production of phosphatidic acid, which is a key signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects
The inhibition of PLD by 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects. These include the inhibition of cell proliferation, migration, and invasion in cancer cells, the reduction of inflammation and oxidative stress in various tissues, and the improvement of synaptic plasticity and cognitive function in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for PLD inhibition, which allows for the selective targeting of PLD-mediated cellular processes. Another advantage is its small molecular size, which allows for easy penetration into cells and tissues. However, one limitation of using 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is its potential cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
Zukünftige Richtungen
For research on 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione include the development of more potent and selective PLD inhibitors, the investigation of the role of PLD in various diseases and cellular processes, and the evaluation of the therapeutic potential of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in clinical trials. Additionally, the use of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in combination with other therapies, such as chemotherapy and immunotherapy, may enhance its therapeutic effects and reduce potential side effects.
Synthesemethoden
The synthesis of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 9H-fluorene-2-carboxaldehyde with 1H-isoindole-1,3(2H)-dione in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with N-(2-aminoethyl)ethylenediamine to form the final compound, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been extensively studied in various scientific research fields. In cancer research, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth and metastasis of cancer cells by suppressing PLD activity. In neurological research, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke. In inflammation research, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been found to reduce inflammation and improve tissue repair in animal models of inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-19-7-3-4-8-20(19)22(26)24(21)13-23-16-9-10-18-15(12-16)11-14-5-1-2-6-17(14)18/h1-10,12,23H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHANRRGTWPLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NCN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)
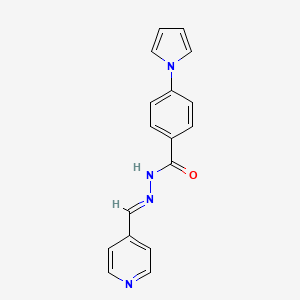

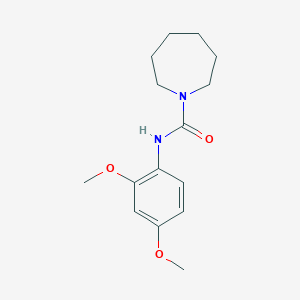
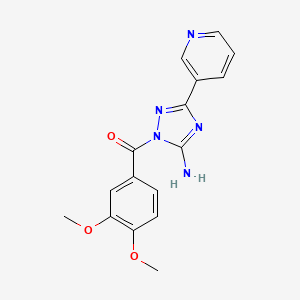
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
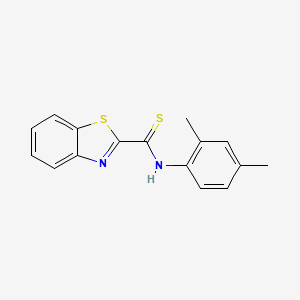
![[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid](/img/structure/B5693907.png)
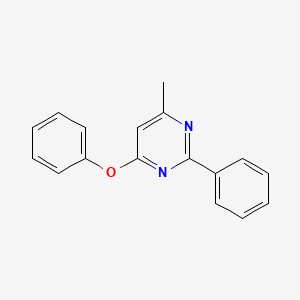
![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)
![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)